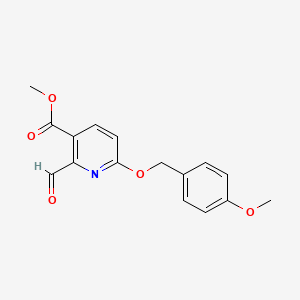
1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopropyl group, a methylpyrimidinyl group, and a pyrazole carboxylic acid group
Vorbereitungsmethoden
The synthesis of 1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid involves multiple steps, including the formation of the pyrimidine ring, the introduction of the cyclopropyl and methyl groups, and the construction of the pyrazole ring. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate these transformations. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways. The exact mechanism of action depends on the specific application and the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid: This compound has a similar structure but with a pyrrolidine ring instead of a pyrazole ring.
1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)pyrrolidin-3-ylamine: This compound has an amine group instead of a carboxylic acid group.
Eigenschaften
Molekularformel |
C12H12N4O2 |
|---|---|
Molekulargewicht |
244.25 g/mol |
IUPAC-Name |
1-(6-cyclopropyl-2-methylpyrimidin-4-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H12N4O2/c1-7-13-10(8-2-3-8)6-11(14-7)16-5-4-9(15-16)12(17)18/h4-6,8H,2-3H2,1H3,(H,17,18) |
InChI-Schlüssel |
NYDDIYTYVHBBGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC(=N1)N2C=CC(=N2)C(=O)O)C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















